molecular formula C24H25N5O4 B3013684 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-99-0

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B3013684
M. Wt: 447.495
InChI Key: PLKQDXUMIAKNNA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a benzodioxin group, a pyrroloquinoxaline group, and a carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, benzodioxin derivatives can be obtained through the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxin group, for instance, is a cyclic structure with an oxygen atom incorporated into the ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .

Scientific Research Applications

Catalytic Applications

Research by Imamoto et al. (2012) on phosphine ligands, which include quinoxaline structures, highlighted their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's utility in catalysis and synthesis of amino acids or secondary amine components (Imamoto et al., 2012).

Pharmaceutical Research

Quinoxalin-2-carboxamides were designed and evaluated as serotonin type-3 (5-HT3) receptor antagonists by Mahesh et al. (2011). The study's findings indicate potential therapeutic applications of quinoxaline derivatives in treating conditions mediated by 5-HT3 receptors, suggesting their utility in developing novel treatments for gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).

Anticancer Research

A novel series of 3-quinoline carboxamides optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase was discovered by Degorce et al. (2016). These compounds, including potent and highly selective ATM inhibitors, demonstrate the role of quinoxaline derivatives in developing new therapeutic agents for cancer treatment, highlighting their potential efficacy in combination with DNA damage-inducing agents in disease-relevant models (Degorce et al., 2016).

Materials Science

Baek et al. (2003) explored the free-radical-induced polymerization of a compound containing a hyperbranched aromatic polyamide with a diphenylquinoxaline moiety. This study illustrates the application of quinoxaline derivatives in the development of novel thermosetting resin systems for high-temperature applications, showcasing their importance in materials science (Baek et al., 2003).

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKQDXUMIAKNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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